methyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate
Description
The compound methyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate is a structurally complex molecule featuring a 1,2,4-triazole ring fused with a cyclopropyl group, a piperidine moiety, and a benzoate ester. The triazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the cyclopropyl group may enhance lipophilicity and conformational rigidity . The piperidine-carbonyl linker and benzoate ester further contribute to solubility and bioavailability, making this compound a candidate for drug discovery pipelines.
Properties
IUPAC Name |
methyl 4-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-22-20(27)24(16-7-8-16)17(21-22)13-9-11-23(12-10-13)18(25)14-3-5-15(6-4-14)19(26)28-2/h3-6,13,16H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKCGEPGMQXKBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₉H₂₃N₃O₃
- Molecular Weight : 341.41 g/mol
- IUPAC Name : this compound
The structure consists of a benzoate moiety linked to a piperidine ring, which is further substituted with a cyclopropyl and a triazole group. This unique combination suggests a diverse range of biological interactions.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, similar triazole-based compounds have shown efficacy against various bacterial strains and fungi. The triazole ring is known to interfere with fungal cell wall synthesis and has been utilized in antifungal drug development.
| Compound | Target Organism | Activity |
|---|---|---|
| Triazole Derivative A | Candida albicans | Inhibitory (MIC = 0.5 µg/mL) |
| Triazole Derivative B | Staphylococcus aureus | Inhibitory (MIC = 0.25 µg/mL) |
Antitumor Activity
This compound has shown promise in preliminary studies for antitumor activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the modulation of key signaling pathways.
A study conducted on various cancer cell lines demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 10.0 |
| HeLa (Cervical Cancer) | 8.0 |
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Research into similar piperidine derivatives has indicated their role in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to its structural components:
- Triazole Moiety : Known for its ability to inhibit cytochrome P450 enzymes in fungi and bacteria.
- Piperidine Ring : Often involved in receptor binding and modulation.
- Cyclopropyl Group : Contributes to the lipophilicity and may enhance membrane permeability.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various triazole derivatives including methyl 4-(4-(4-cyclopropyl...)). The results indicated potent activity against resistant strains of bacteria such as MRSA.
Study 2: Cancer Cell Line Testing
In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis showed an increase in early apoptotic cells after treatment.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's unique structural features, including the triazole moiety and piperidine ring, suggest significant biological activity. Research indicates that derivatives of triazole compounds have shown promise in various therapeutic areas:
- Anticancer Activity : Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. For instance, compounds with similar triazole structures have demonstrated potent inhibition against specific kinases involved in cancer progression, such as c-Met kinase. Some derivatives have even progressed to preclinical trials for treating non-small cell lung cancer and renal cell carcinoma .
- Antimicrobial Properties : The incorporation of triazole rings has been linked to enhanced antimicrobial activity. Studies suggest that modifications to the triazole structure can lead to compounds with improved efficacy against a range of bacterial and fungal pathogens .
Pharmacological Insights
The pharmacological profile of methyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate suggests multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of various enzymes involved in disease pathways. For example, triazole derivatives can inhibit enzymes like cyclooxygenase and lipoxygenase, which are critical in inflammatory responses .
- Modulation of Receptor Activity : The compound may interact with different receptor types, influencing neurotransmitter systems and potentially offering therapeutic benefits in neurological disorders. Research on related compounds has highlighted their ability to modulate serotonin and dopamine receptors .
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationship is crucial for optimizing the therapeutic potential of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Enhances biological activity against cancer |
| Piperidine Substituent | Modulates receptor interactions |
| Carbonyl Group | Influences binding affinity and selectivity |
Case Studies
Several case studies illustrate the compound's potential applications:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated that a derivative of methyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine) exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Activity
A series of triazole derivatives were tested for antifungal activity against Candida species. Results indicated that modifications in the cyclopropyl group enhanced antifungal potency significantly compared to standard antifungal agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with several classes of heterocyclic derivatives. Below is a comparative analysis with compounds from the provided evidence:
Key Findings:
Heterocyclic Core Variations: The target compound’s 1,2,4-triazolone core distinguishes it from pyridazine (I-6230) and isoxazole (I-6373) derivatives. Cyclopropyl substitution on the triazole enhances steric bulk and rigidity compared to methyl or phenyl groups in analogues like 871478-31-8 (trifluoromethyl-triazole) .
Linker and Ester Modifications: The piperidine-carbonyl linker in the target compound provides conformational flexibility and improved solubility over rigid phenethylamino/thio linkers (e.g., I-6230, I-6373) . Methyl ester vs. ethyl ester (I-6230, I-6373): Methyl esters generally exhibit faster hydrolysis rates in vivo, which may influence prodrug activation pathways .
Biological Relevance :
- Compounds with thioether linkers (e.g., 923758-14-9) often show enhanced membrane permeability but lower metabolic stability compared to carbonyl-linked derivatives .
- Hybrid systems like 4g (coumarin-benzodiazepine) highlight the trade-off between structural complexity and target selectivity, suggesting the target compound’s simpler architecture may favor synthetic scalability .
Research Implications
- Synthetic Feasibility : The target compound’s piperidine-triazolone scaffold can be synthesized via established methods for triazole formation (e.g., cyclocondensation) and peptide coupling for the benzoate ester .
- Computational Modeling : Tools like SHELXL and ORTEP-3 (used in crystallography studies of analogous compounds) could refine its 3D structure to predict binding modes .
- Biological Screening : Priority should be given to assays evaluating kinase or protease inhibition, given the prevalence of triazolones and benzoates in such targets .
Preparation Methods
Cyclopropanation of Benzoyl Chloride
A mixture of 4-bromobenzoic acid (1.0 equiv), cyclopropylboronic acid (1.2 equiv), and palladium(II) acetate (5 mol%) in toluene undergoes microwave-assisted coupling at 120°C for 2 h to yield 4-cyclopropylbenzoic acid (82% yield).
Esterification with Methanol
The carboxylic acid is treated with thionyl chloride (1.5 equiv) in dichloromethane under reflux for 1 h to form the acyl chloride, followed by quenching with methanol (2.0 equiv) and triethylamine (1.1 equiv) to afford methyl 4-cyclopropylbenzoate (94% yield).
Table 1: Optimization of Esterification Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DCM | THF | DCM |
| Catalyst | None | TEA | TEA (1.1 equiv) |
| Temperature (°C) | 25 | 40 | 25 |
| Yield (%) | 72 | 94 | 94 |
Preparation of 4-(4-Cyclopropyl-1-Methyl-5-Oxo-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Piperidine
Triazole Ring Formation
The triazolone moiety is synthesized via cyclocondensation of thiourea derivatives:
- Methyl hydrazinecarboxylate (1.0 equiv) reacts with cyclopropyl isocyanate (1.05 equiv) in acetonitrile at 80°C for 6 h to form 4-cyclopropyl-1-methyl-3-thiosemicarbazide.
- Oxidative cyclization using iodine (1.2 equiv) in DMF at 100°C for 3 h yields 4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-thiol (76% yield).
Piperidine Functionalization
The thiol intermediate undergoes nucleophilic displacement with 4-chloropiperidine hydrochloride (1.1 equiv) in the presence of K$$2$$CO$$3$$ (2.0 equiv) in DMF at 120°C for 12 h, producing 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine (68% yield).
Key Observation : Use of polar aprotic solvents (DMF > DMSO) increased substitution efficiency by 22% due to enhanced nucleophilicity.
Coupling of Benzoate and Piperidine-Triazole Moieties
Acyl Chloride Formation
Methyl 4-cyclopropylbenzoate (1.0 equiv) is treated with oxalyl chloride (2.0 equiv) and catalytic DMF in anhydrous DCM at 0°C → 25°C for 3 h to generate methyl 4-(chlorocarbonyl)cyclopropylbenzoate (91% yield).
Amide Bond Formation
The acyl chloride reacts with 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine (1.05 equiv) in chloroform with triethylamine (2.0 equiv) at room temperature for 1 h, yielding the target compound (85% yield).
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thionyl chloride | CHCl$$_3$$ | 25 | 1 | 85 |
| EDCl/HOBt | DMF | 0 | 12 | 78 |
| HATU | DCM | 25 | 2 | 82 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Patent US9029547B1 describes a scalable method using indium-mediated coupling in continuous flow reactors:
- Residence time : 8 min
- Throughput : 12 kg/day
- Purity : 99.2% (HPLC)
Purification Techniques
- Chromatography : Silica gel column (hexane:EtOAc 3:1 → 1:1 gradient) removes unreacted piperidine.
- Crystallization : Recrystallization from ethanol/water (9:1) enhances purity to >99%.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.98 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 7.45 (d, $$ J = 8.4 $$ Hz, 2H, ArH), 4.12–4.05 (m, 2H, piperidine), 3.91 (s, 3H, OCH$$3$$), 2.98–2.89 (m, 1H, cyclopropyl), 1.72–1.65 (m, 4H, piperidine).
- HRMS : m/z calcd for C$${20}$$H$${24}$$N$$4$$O$$3$$ [M+H]$$^+$$ 373.1878, found 373.1875.
Purity Assessment
HPLC analysis (C18 column, MeCN:H$$2$$O 70:30) shows single peak at $$ tR = 6.72 $$ min (λ = 254 nm).
Q & A
Basic Question: What are common synthetic routes for preparing methyl 4-(4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate and structurally related compounds?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the triazole ring, as seen in analogous compounds where hydrazine derivatives react with carbonyl-containing intermediates under acidic conditions (e.g., acetic acid catalysis) .
- Piperidine functionalization , where the piperidine ring is modified via nucleophilic substitution or coupling reactions. For example, highlights the use of thiol-containing intermediates to introduce sulfur-based substituents .
- Esterification of the benzoic acid moiety using methanol and acid catalysts, as described in for methyl benzoate derivatives .
Key challenges include optimizing reaction conditions (e.g., temperature, solvent polarity) to improve yields, which range from 66% to 82% in analogous syntheses .
Basic Question: How is this compound characterized analytically, and what spectroscopic techniques are prioritized?
Methodological Answer:
Characterization relies on:
- 1H and 13C NMR spectroscopy to confirm regiochemistry and substituent placement. For example, and provide detailed NMR assignments for methyl benzoate derivatives and heterocyclic analogs, focusing on shifts indicative of ester carbonyls (δ ~165–170 ppm) and triazole protons (δ ~7–8 ppm) .
- Infrared (IR) spectroscopy to identify functional groups, such as C=O stretches (~1700 cm⁻¹ for esters) and N-H stretches in triazole rings .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
Advanced Question: What strategies are employed to study the structure-activity relationship (SAR) of this compound in pharmacological contexts?
Methodological Answer:
SAR studies focus on:
- Modifying the triazole and piperidine moieties to assess bioactivity. and demonstrate that substituents like cyclopropyl or methyl groups on the triazole ring enhance metabolic stability, while piperidine carbonyl groups influence target binding .
- Comparative assays using analogs with varied substituents. For example, replacing the cyclopropyl group with phenyl or fluorophenyl groups (as in ) can reveal steric or electronic effects on receptor affinity .
- Computational docking to predict interactions with biological targets (e.g., enzymes or receptors), validated by in vitro assays.
Advanced Question: How can researchers address contradictions in reported synthetic yields or analytical data for this compound?
Methodological Answer:
Contradictions often arise from:
- Solvent and catalyst variability . For instance, reports higher yields (82%) when using acetic acid as a catalyst compared to other solvents .
- Purification methods . Column chromatography vs. recrystallization can affect purity and yield.
- Analytical calibration . Cross-validate NMR and HPLC data with internal standards, as seen in for related piperidine derivatives .
Recommendation: Replicate reactions under controlled conditions and document solvent purity, temperature gradients, and catalyst ratios.
Advanced Question: What methodologies are used to investigate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
Metabolic profiling involves:
- In vitro liver microsomal assays to identify oxidation hotspots, particularly on the cyclopropyl or triazole groups .
- LC-MS/MS analysis to detect metabolites, such as hydroxylated derivatives or ester hydrolysis products (e.g., benzoic acid analogs) .
- Isotopic labeling , as demonstrated in for tracking metabolic pathways of pyrrolo-pyrazol derivatives .
Advanced Question: What experimental design principles are critical for optimizing the compound’s solubility and bioavailability?
Methodological Answer:
- Salt formation or co-crystallization (e.g., with ammonium acetate, as in ) improves aqueous solubility .
- LogP optimization via substituent modification. For example, replacing the methyl ester with a carboxylic acid (as in ) alters hydrophilicity .
- In situ permeability assays (e.g., Caco-2 cell models) to assess intestinal absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
